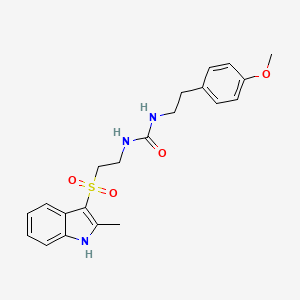
2-(4-Morpholinophenyl)isoindolin-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Morpholinophenyl)isoindolin-1-imine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of isoindolin-1-imines, which are known for their diverse therapeutic and biological activities .
Mécanisme D'action
Target of Action
Isoindolines, a family of compounds to which this compound belongs, have been found to interact with various biological targets, including the human dopamine receptor d2 .
Mode of Action
Isoindolines have been shown to interact with their targets, such as the dopamine receptor d2, at the allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in cellular signaling.
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2, it may influence dopaminergic signaling pathways .
Pharmacokinetics
The compound’s molecular weight (29337 g/mol) and physical form (powder) suggest that it may have reasonable bioavailability .
Result of Action
Isoindolines have been shown to modulate the activity of their targets, leading to changes in cellular signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinophenyl)isoindolin-1-imine can be achieved through a multi-component reaction involving 2-cyanobenzaldehyde, an amine, and an active methylene compound. This reaction is typically carried out in an aqueous medium at room temperature, providing excellent yields (90-98%) with easy purification . Another method involves the condensation of ortho-phthalaldehyde with two primary alkylamines under mild aqueous conditions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Morpholinophenyl)isoindolin-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoindolin-1-imine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
2-(4-Morpholinophenyl)isoindolin-1-imine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
2-(4-Morpholinophenyl)isoindolin-1-imine can be compared with other isoindolin-1-imine derivatives and similar compounds, such as:
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant
Propriétés
IUPAC Name |
2-(4-morpholin-4-ylphenyl)-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c19-18-17-4-2-1-3-14(17)13-21(18)16-7-5-15(6-8-16)20-9-11-22-12-10-20/h1-8,19H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYTXVDKGRSUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3CC4=CC=CC=C4C3=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2891793.png)
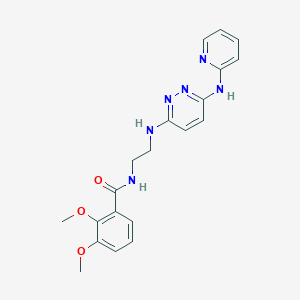
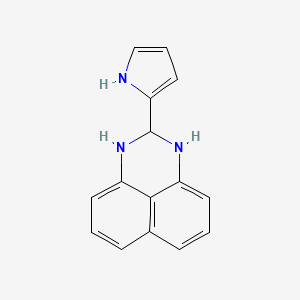
![3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891798.png)
![4-{4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]pyrimidin-2-yl}phenyl thiophene-2-carboxylate](/img/structure/B2891799.png)

![N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2891802.png)
![ethyl 4-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2891803.png)
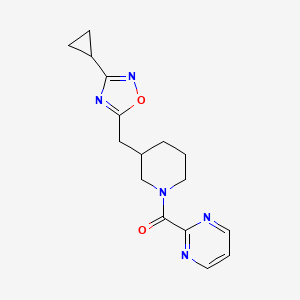

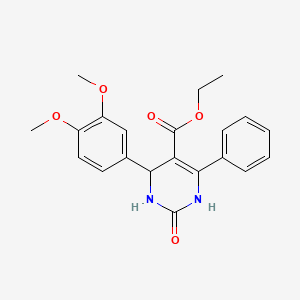
![5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891811.png)
